N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is a novel compound that has garnered attention due to its unique structural components and versatile applications. The compound features a combination of dimethylaminophenyl and dioxothiolan-cyclopropylpyrazol segments, imparting distinct chemical properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide involves a multi-step process that requires careful control of reaction conditions:
Preparation of the Dimethylaminophenyl Intermediate: : This step involves the nitration of aniline followed by reduction to obtain 4-(dimethylamino)phenylamine.
Cyclization to Form the Pyrazole Ring: : React the intermediate with appropriate reagents to form the cyclopropylpyrazole core.
Attachment of the Dioxothiolan Moiety: : Incorporate the dioxothiolan group under controlled conditions to maintain the integrity of the compound.
Formation of the Carboxamide Linkage: : Couple the final structure with a carboxylate reagent to form the desired compound.
Industrial Production Methods
For industrial-scale production:
Optimize each synthetic step for yield and purity.
Employ continuous flow chemistry for scalable reactions.
Utilize green chemistry principles to minimize waste and enhance safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can undergo several types of reactions:
Oxidation: : Alters the electronic properties by introducing oxygen atoms.
Reduction: : Converts nitro groups to amines, affecting the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing nucleophilic reagents like halides or organometallic compounds.
Major Products
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Amine derivatives.
Substitution: : Functionalized analogs with varying biological activities.
Scientific Research Applications
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is prominent in several fields:
Chemistry: : As a synthetic intermediate in complex organic syntheses.
Biology: : Investigation of its interaction with biomolecules.
Medicine: : Potential therapeutic uses due to its pharmacophore.
Industry: : As a building block in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Influences signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can be compared with other compounds such as:
N-[4-(dimethylamino)phenyl]benzamide: : Similar in structure but lacks the dioxothiolan-cyclopropylpyrazol moiety.
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]carboxamide: : Missing the cyclopropyl group, resulting in different reactivity and biological activity.
Each of these variations showcases the uniqueness of the compound due to its distinct combination of functional groups and their resultant properties.
There you have it! A detailed exploration of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide. Fascinating stuff, right?
Properties
IUPAC Name |
5-cyclopropyl-N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22(2)15-7-5-14(6-8-15)20-19(24)17-11-18(13-3-4-13)23(21-17)16-9-10-27(25,26)12-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJSWAMUUHNMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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